molecular formula C8H9BrFN B1480195 4-(1-Bromo-2-fluoropropan-2-yl)pyridine CAS No. 2092723-09-4

4-(1-Bromo-2-fluoropropan-2-yl)pyridine

Cat. No.: B1480195
CAS No.: 2092723-09-4
M. Wt: 218.07 g/mol
InChI Key: KXFFDUGNXCSGHW-UHFFFAOYSA-N
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Description

4-(1-Bromo-2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a propyl group, which is further connected to the pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

4-(1-Bromo-2-fluoropropan-2-yl)pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromo-2-fluoropropan-2-yl)pyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the halogenation of a suitable pyridine derivative. For instance, starting with 4-propylpyridine, bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The fluorination step can be carried out using a fluorinating agent such as cesium fluoride (CsF) or other suitable fluorinating reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromo-2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, boron reagents, and suitable bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, azidation yields 4-(1-Azido-2-fluoropropan-2-yl)pyridine, while Suzuki-Miyaura coupling produces various substituted pyridines.

Mechanism of Action

The mechanism of action of 4-(1-Bromo-2-fluoropropan-2-yl)pyridine and its derivatives involves interactions with various molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For instance, fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, while bromine atoms can participate in halogen bonding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoropyridine: Lacks the propyl group, making it less sterically hindered.

    4-(1-Chloro-2-fluoropropan-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and properties.

    4-(1-Bromo-2-chloropropan-2-yl)pyridine: Contains both bromine and chlorine atoms, offering different reactivity patterns.

Uniqueness

4-(1-Bromo-2-fluoropropan-2-yl)pyridine is unique due to the specific combination of bromine and fluorine atoms attached to the propyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The presence of both halogens can also influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-(1-bromo-2-fluoropropan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFFDUGNXCSGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine
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4-(1-Bromo-2-fluoropropan-2-yl)pyridine

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